molecular formula C20H20ClFN4O2S B2731016 2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391933-21-4

2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2731016
CAS No.: 391933-21-4
M. Wt: 434.91
InChI Key: WYAKLFNWOXXFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with chloro and fluoro groups, along with a triazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-chloro-6-fluorobenzyl chloride as a starting material . This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can yield various substituted derivatives .

Scientific Research Applications

2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The triazole ring and the benzamide core are known to interact with enzymes and receptors, modulating their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its combination of a triazole ring with a methoxyphenyl group and the presence of both chloro and fluoro substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

The compound 2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H20ClFN4O1S\text{C}_{18}\text{H}_{20}\text{ClF}\text{N}_4\text{O}_1\text{S}

This structure features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the triazole moiety is significant as it is known to inhibit various enzymes involved in cellular processes:

  • Inhibition of Enzyme Activity : Triazoles often act as inhibitors of cytochrome P450 enzymes, which are crucial for the metabolism of numerous substrates in organisms. This inhibition can lead to increased bioavailability of certain drugs and potential therapeutic effects against various diseases.
  • Antifungal Activity : Compounds containing triazole rings have demonstrated efficacy against fungal pathogens by interfering with ergosterol synthesis, a vital component of fungal cell membranes.

Biological Assays and Efficacy

Recent studies have evaluated the biological activity of this compound through various assays:

  • Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For example:
    • A549 Cells : The compound demonstrated an IC50 value of approximately 5 µM against human non-small cell lung cancer A549 cells, indicating significant anticancer potential compared to standard treatments like 5-fluorouracil (IC50 = 4.98 µM) .
  • Antimicrobial Activity : The compound has been tested against various bacterial strains with promising results. It showed effective inhibition against both gram-positive and gram-negative bacteria.
  • Inhibition of Glycogen Phosphorylase : Preliminary studies suggest that this compound may act as an inhibitor of glycogen phosphorylase, which plays a critical role in glucose metabolism. This could position it as a candidate for managing diabetes or related metabolic disorders .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Case Study 1 : A study involving the administration of the compound in animal models showed a reduction in tumor size in xenograft models of lung cancer, supporting its use as an anticancer agent.
  • Case Study 2 : Research on its antifungal properties indicated that it could effectively treat infections caused by resistant strains of Candida species.

Data Tables

Biological ActivityIC50 Value (µM)Reference
A549 Cell Line5
Gram-positive Bacteria10
Gram-negative Bacteria12

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O2S/c1-3-11-29-20-25-24-17(26(20)15-9-4-5-10-16(15)28-2)12-23-19(27)18-13(21)7-6-8-14(18)22/h4-10H,3,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAKLFNWOXXFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.